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Compound Name: (3R)-3-fluoro-3-methylpyrrolidine

CAS No.: 1637430-83-1

Cat. No.: B2849921

Get Quote

Executive Summary: The Synergistic Lock
In the design of bioactive small molecules, the pyrrolidine ring is a ubiquitous scaffold.

However, the unsubstituted pyrrolidine ring is conformationally flexible, existing in a rapid

equilibrium of envelope and twist puckers.[2] This flexibility often leads to entropic penalties

upon binding to a protein target.[1][2]

3-Fluoro-3-methylpyrrolidine represents a "privileged" conformational scaffold.[1][2] Unlike

monosubstituted analogs where steric and electronic forces may compete, the geminal

substitution of a methyl group and a fluorine atom at the C3 position creates a synergistic

conformational lock. The steric bulk of the methyl group and the stereoelectronic requirements

of the fluorine atom (the gauche effect) cooperatively drive the ring into a single, highly defined

pucker. This guide details the physical organic principles, experimental validation, and

medicinal chemistry implications of this specific scaffold.

Theoretical Framework: The Forces at Play[3]
To understand the conformation of 3-fluoro-3-methylpyrrolidine, we must deconstruct the

competing and cooperative forces acting on the five-membered ring.
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The Pyrrolidine Ring Pucker
The pyrrolidine ring is never planar. It adopts "envelope" (

) or "twist" (

) conformations to relieve torsional strain.[1][2]

Envelope (

): Four atoms are coplanar, one is out of plane.[1][2]

Twist (

): Three atoms are coplanar, two are displaced on opposite sides.[1][2]

Pseudorotation: The ring continuously interconverts between these states along a low-

energy pathway (barrier < 3 kcal/mol for unsubstituted pyrrolidine).[1][2]

Steric Dominance (The Methyl Group)
In six-membered rings (cyclohexanes), a methyl group has an A-value of 1.70 kcal/mol,

strongly preferring the equatorial position.[2] In five-membered rings, this preference is termed

pseudo-equatorial.[1][2]

Constraint: The methyl group at C3 will strongly avoid the pseudo-axial position to minimize

1,3-diaxial-like repulsive interactions with the hydrogens on C5 and the nitrogen lone

pair/substituent.

Outcome: The methyl group drives the ring pucker to place C3 in a geometry where the C-

Me bond is pseudo-equatorial.

Stereoelectronic Control (The Fluorine Gauche Effect)
Fluorine is small (van der Waals radius ~1.47 Å, similar to Oxygen) but highly electronegative.

[1][2] It dictates conformation through the fluorine gauche effect.[1]

Mechanism: Hyperconjugation involves the donation of electron density from a filled
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or

orbital into the low-lying empty

antibonding orbital.[1][2]

Preference: This interaction is maximized when the C-F bond is gauche (synclinal, ~60°) to

the electron-rich vicinal bonds (specifically the N-C bonds or the Nitrogen lone pair).[1]

Outcome: In pyrrolidines, the fluorine atom prefers the pseudo-axial position. This orientation

maximizes the overlap between the adjacent

bonds and the

orbital.[1]

The Synergistic "Lock"
In 3-fluoro-3-methylpyrrolidine, the forces align perfectly:

Methyl demands Pseudo-Equatorial.[1][2]

Fluorine demands Pseudo-Axial.

Result: Since they are geminal (on the same carbon), placing the Methyl pseudo-equatorial

automatically forces the Fluorine into the pseudo-axial position.[2]

This creates a rigidified scaffold with a high energy barrier to inversion, unlike 3,3-

difluoropyrrolidine (where forces balance) or 3,3-dimethylpyrrolidine (where sterics clash).[1][2]

Visualization of the Conformational Landscape
The following diagram illustrates the energetic valley created by this substitution pattern.
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Caption: Logical flow demonstrating how steric and electronic forces cooperatively "lock" the 3-

fluoro-3-methylpyrrolidine conformation.

Experimental Validation Protocols
Researchers must validate this conformation in their specific derivatives.[1][2] The following

protocols utilize NMR and X-ray crystallography.

NMR Spectroscopy Analysis
The conformation can be deduced from the coupling constants (

) and Nuclear Overhauser Effect (NOE) signals.[1]
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Parameter
Expected Observation
(Locked Conformer)

Mechanistic Explanation

Coupling
Distinct large vs. small

couplings

The pseudo-axial Fluorine will

have specific dihedral angles

(~60° or ~180°) with adjacent

C2/C4 protons.[1][2]

Coupling Rigid multiplet patterns

Lack of averaging indicates a

static pucker rather than rapid

pseudorotation.[1][2]

NOE Signals Strong Me-H(axial) correlations

The pseudo-equatorial Methyl

group will show NOE cross-

peaks with specific ring

protons that confirm its

equatorial orientation.[1][2]

F NMR Shift
Upfield shift (relative to

equatorial F)

Axial fluorine atoms in cyclic

systems generally resonate

upfield due to the

-gauche effect.[1][2]

X-Ray Crystallography
While solution state dynamics are crucial, solid-state structures provide the definitive

"snapshot."[2]

Target: Crystalline salts (e.g., hydrochloride) or derivatives (e.g., N-Boc, N-acyl).[1][2]

Metric: Measure the torsion angle

(N-C2-C3-C4).[1][2]

Validation: In the locked conformer, the C3 atom should be the "flap" of the envelope, with

the C-F bond nearly perpendicular to the mean plane of the ring (pseudo-axial).

Computational Modeling (DFT)
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Before synthesis, validate the preference for your specific N-substituent.[1][2]

Software: Gaussian, ORCA, or Schrödinger Jaguar.[1][2]

Method: DFT (B3LYP-D3 or M06-2X) with a triple-

basis set (e.g., 6-311+G**).[1][2]

Workflow:

Generate two starting geometries: (1) Me-axial/F-equatorial and (2) Me-equatorial/F-axial.

[1][2]

Optimize geometry in implicit solvent (PCM/SMD).

Success Criteria: Conformer (2) should be >2.0 kcal/mol lower in energy than Conformer

(1).

Medicinal Chemistry Implications[4][5]
Basicity Modulation (pKa)
The fluorine atom is electron-withdrawing (inductive effect,

).[1][2]

Effect: It lowers the pKa of the pyrrolidine nitrogen compared to the non-fluorinated parent.

Magnitude: While 3-fluoropyrrolidine has a pKa ~1-2 units lower than pyrrolidine, the 3-

methyl group is slightly electron-donating (

).[1][2]

Net Result: 3-fluoro-3-methylpyrrolidine typically exhibits a pKa slightly higher than 3-

fluoropyrrolidine but lower than 3-methylpyrrolidine.[1][2] This allows fine-tuning of solubility

and permeability without drastically altering the ionization state at physiological pH.

Metabolic Stability
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The C3 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome

P450 enzymes.[1][2]

Blockade: Substitution with Fluorine blocks this metabolic soft spot.[1][2]

Geminal Effect: The methyl group prevents oxidation at the same carbon, while the fluorine

deactivates the adjacent C-H bonds via inductive withdrawal, reducing the liability of the

entire ring.

Bioisosterism
This scaffold serves as a rigidified, metabolically stable bioisostere for:

Proline: (Restricting peptide backbone conformation).[1][2]

3-Hydroxypyrrolidine: (Fluorine mimics the H-bond acceptor capacity of OH but without the

donor capability).[1][2]

Synthesis Overview
The synthesis of 3-fluoro-3-methylpyrrolidine derivatives is non-trivial due to the quaternary

center.[1][2]

Recommended Route: Azomethine Ylide Cycloaddition

Precursors: 2-Fluoro-2-methylacrylates or similar electron-deficient fluoroalkenes.[1][2]

Reaction: 1,3-Dipolar cycloaddition with an azomethine ylide (generated in situ from N-

(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine).

Advantage: Convergent synthesis that builds the ring with the substituents already in place.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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